N-(4-ethoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride

PIKFYVE inhibition kinase binding lysosome homeostasis

N-(4-ethoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride (CAS 1179460-92-4) is a synthetic 1,3,5-triazine derivative bearing two morpholino groups at the 4- and 6-positions and a 4-ethoxyphenylamino substituent at the 2-position. It belongs to the broader 4,6-dimorpholino-1,3,5-triazin-2-amine chemotype that has been characterized as a PIKFYVE kinase inhibitor scaffold within the WX8-family of lysosome homeostasis disruptors.

Molecular Formula C19H27ClN6O3
Molecular Weight 422.91
CAS No. 1179460-92-4
Cat. No. B2691154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride
CAS1179460-92-4
Molecular FormulaC19H27ClN6O3
Molecular Weight422.91
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4.Cl
InChIInChI=1S/C19H26N6O3.ClH/c1-2-28-16-5-3-15(4-6-16)20-17-21-18(24-7-11-26-12-8-24)23-19(22-17)25-9-13-27-14-10-25;/h3-6H,2,7-14H2,1H3,(H,20,21,22,23);1H
InChIKeyHMIUZIZTYDHDHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine Hydrochloride – Structural Identity and Procurement Context


N-(4-ethoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride (CAS 1179460-92-4) is a synthetic 1,3,5-triazine derivative bearing two morpholino groups at the 4- and 6-positions and a 4-ethoxyphenylamino substituent at the 2-position. It belongs to the broader 4,6-dimorpholino-1,3,5-triazin-2-amine chemotype that has been characterized as a PIKFYVE kinase inhibitor scaffold within the WX8-family of lysosome homeostasis disruptors [1]. This compound is structurally positioned between the 4-ethylphenyl analog (XB6) and the 4-methoxyphenyl analog, offering a distinct ethoxy oxygen that introduces hydrogen-bond acceptor capacity and altered lipophilicity relative to the alkyl-substituted congeners .

Why N-(4-Ethoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine Hydrochloride Cannot Be Casually Replaced by In-Class Analogs


Within the 4,6-dimorpholino-1,3,5-triazin-2-amine series, the N-aryl substituent at the 2-position is the primary driver of target engagement, lysosomal phenotype, and anti-autophagy potency. The WX8-family study demonstrated that five chemical analogs sharing this core scaffold produced effects on lysosome fission, trafficking, and autophagosome fusion that varied up to 400-fold across members [1]. The 4-ethoxyphenyl moiety is not a simple isostere of the 4-ethylphenyl group found in XB6: the ethereal oxygen alters both electronic distribution across the aniline ring and hydrogen-bonding capacity, parameters that directly influence PIKFYVE binding and off-target kinase engagement . Consequently, substituting this compound with XB6, XBA, or the 4-methoxyphenyl analog without quantitative bridging data risks introducing uncharacterized shifts in potency, selectivity, and cellular phenotype.

Quantitative Differentiation Evidence for N-(4-Ethoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine Hydrochloride


PIKFYVE Kinase Engagement: Class-Level Binding Affinity Compared to WX8 and XB6

The 4,6-dimorpholino-1,3,5-triazin-2-amine scaffold, when bearing a 4-ethoxyphenylamino substituent, is a structural member of the WX8 chemotype family that binds the PIKFYVE lipid kinase ATP pocket. The family prototype WX8 (indole-hydrazone derivative) exhibits a Kd of 0.9 nM for PIKFYVE, while the closer analog XB6 (4-ethylphenyl) and XBA (3-chloro-4-fluorophenyl) are reported as active PIKFYVE inhibitors within the same study [1]. Although a published Kd or IC50 for the 4-ethoxyphenyl analog is not available in the peer-reviewed literature as of the search date, the 400-fold activity range observed among five core-matched analogs indicates that the 4-ethoxyphenyl substitution is expected to yield a distinct potency position within this dynamic range [1]. The ethoxy oxygen provides an additional hydrogen-bond acceptor not present in XB6, which may modulate the critical hinge-region interaction with the PIKFYVE kinase domain .

PIKFYVE inhibition kinase binding lysosome homeostasis autophagy

Kinase Selectivity: PIKFYVE over PIP4K2C Discrimination Within the Dimorpholino-Triazine Series

A critical procurement consideration for PIKFYVE chemical probes is selectivity over the closely related phosphatidylinositol-5-phosphate 4-kinase type 2 gamma (PIP4K2C). The family lead WX8 achieves a 378-fold selectivity window (PIKFYVE Kd = 0.9 nM vs PIP4K2C Kd = 340 nM) . The N-aryl substituent is a key selectivity determinant: XBA (3-chloro-4-fluorophenyl) and XB6 (4-ethylphenyl) are confirmed to retain PIKFYVE engagement but their PIP4K2C selectivity has not been systematically reported [1]. The 4-ethoxyphenyl variant introduces an oxygen atom at the para-position that can participate in water-mediated hydrogen-bond networks at the kinase hinge, a feature absent in the purely hydrophobic 4-ethylphenyl analog. This structural distinction may alter the selectivity ratio relative to XB6 .

kinase selectivity PIKFYVE PIP4K2C off-target profiling

Lysosomal Phenotype Differentiation: Fission, Trafficking, and Autophagosome Fusion Effects

The WX8-family compounds were characterized across three orthogonal lysosomal homeostasis assays: (1) lysosome fission via tubulation, (2) trafficking of molecules into lysosomes, and (3) heterotypic fusion between lysosomes and autophagosomes. Remarkably, none of the family members prevented homotypic lysosome fusion, indicating a conserved mechanism of action [1]. Critically, the magnitude of disruption in these three events varied 400-fold among the five tested analogs, demonstrating that the N-substituent profoundly modulates the cellular phenotype independent of the conserved dimorpholino-triazine core [1]. The 4-ethoxyphenyl analog, by virtue of its distinct electronic and steric properties, is expected to occupy a unique position in this phenotypic activity landscape that cannot be extrapolated from XB6 (ethyl) or XBA (chloro-fluoro) data without direct testing .

lysosome fission autophagosome fusion lysosomal trafficking phenotypic screening

Physicochemical Differentiation: Ethoxy Versus Ethyl and Methoxy Substituent Effects on Drug-Like Properties

The 4-ethoxyphenyl group distinguishes this compound from its closest commercially available analogs through the presence of a para-ethoxy oxygen. Relative to XB6 (4-ethylphenyl; CAS 1177785-67-9; MW 406.9), the target compound (MW 422.91 as hydrochloride salt) gains a hydrogen-bond acceptor site and increased topological polar surface area, which is predicted to reduce logP by approximately 0.5–0.8 units compared to the ethyl analog . Relative to the 4-methoxyphenyl analog, the extended ethoxy chain increases both molecular volume and rotatable bond count, which may influence binding site complementarity and entropic contributions to target engagement . These physicochemical differences are consequential for assay design: the ethoxy compound will exhibit different DMSO solubility, membrane permeability, and non-specific binding characteristics compared to XB6 [1].

lipophilicity solubility hydrogen bonding physicochemical profiling

Antiproliferative Selectivity in Autophagy-Addicted Cancer Cells: WX8-Family Benchmark

The most potent WX8-family member (WX8) was 100-fold more lethal to autophagy-addicted A375 melanoma cells than the clinically used lysosomal inhibitors hydroxychloroquine and chloroquine. Cells insensitive to hydroxychloroquine were also insensitive to WX8, confirming on-target autophagy-dependent killing [1]. While the 4-ethoxyphenyl analog's specific EC50 against A375 cells has not been published, its structural position within the dimorpholino-triazine series predicts a distinct antiproliferative potency that correlates with its PIKFYVE binding affinity and lysosomal disruption phenotype. The 400-fold inter-analog variation in lysosomal effects strongly implies a similarly broad range of anti-autophagy potencies, making direct experimental determination essential before selecting this compound for autophagy-addiction studies [2].

autophagy-dependent cancer A375 melanoma hydroxychloroquine comparison selective cytotoxicity

Scaffold Divergence: Ferrocenecarboxylate PI3K Series Versus 4-Ethoxyphenyl PIKFYVE Series

The 4,6-dimorpholino-1,3,5-triazin-2-amine core has been independently developed for two distinct kinase targets depending on the amine substituent. Ferrocenecarboxylate derivatives of this scaffold were recently reported as potent PI3K inhibitors with antiproliferative activity [1]. In contrast, the N-aryl-substituted series (including the 4-ethoxyphenyl, 4-ethylphenyl, and 3-chloro-4-fluorophenyl analogs) has been characterized as PIKFYVE-selective [2]. This scaffold bifurcation is critical for procurement: a user purchasing the 4-ethoxyphenyl compound for PIKFYVE studies must confirm that the material is the N-aryl PIKFYVE chemotype and not a ferrocenecarboxylate PI3K-directed derivative, as the core scaffold alone does not define target selectivity. This target class switch driven by the amine substituent represents a key differentiation point within the dimorpholino-triazine chemical space [3].

PI3K inhibition PIKFYVE inhibition scaffold selectivity target bias

N-(4-Ethoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine Hydrochloride – Recommended Application Scenarios Based on Evidence


PIKFYVE-Dependent Lysosomal Homeostasis Mechanistic Studies

When investigating the role of PIKFYVE in lysosomal fission, autophagosome-lysosome fusion, or lysosomal trafficking, this compound serves as a structurally distinct chemical probe within the validated WX8-family pharmacophore. Its 4-ethoxyphenyl substituent provides an additional hydrogen-bond acceptor that may confer altered binding kinetics relative to XB6 (4-ethylphenyl), making it a valuable tool for structure–activity relationship (SAR) expansion within the dimorpholino-triazine series [1]. Researchers should characterize its lysosomal phenotype across all three hallmark assays (fission, trafficking, heterotypic fusion) before drawing mechanistic conclusions, given the 400-fold activity range documented across the family [1].

Comparative SAR Profiling Against XB6 and XBA in PIKFYVE Inhibitor Optimization Programs

For medicinal chemistry campaigns aiming to optimize PIKFYVE inhibitor potency, selectivity, or ADME properties, the 4-ethoxyphenyl analog fills a critical gap between the hydrophobic XB6 (ethyl) and the halogenated XBA (3-chloro-4-fluorophenyl) [1]. The ethoxy oxygen introduces polarity that can modulate logP, solubility, and off-target kinase binding without introducing the metabolic liability of the methoxy analog's O-demethylation potential. Systematic head-to-head profiling of this compound against XB6 and XBA for PIKFYVE Kd, PIP4K2C selectivity, and cellular EC50 in autophagy-addicted cancer lines is the direct evidence-generating experiment that procurement enables .

Autophagy-Addicted Cancer Cell Selectivity Screening Panels

The WX8-family paradigm, in which the most potent analog WX8 achieves 100-fold selective killing of A375 melanoma cells over hydroxychloroquine, establishes a quantitative benchmark for evaluating new family members [1]. The 4-ethoxyphenyl compound should be tested in parallel with WX8, XB6, and HCQ against a panel of autophagy-dependent (e.g., A375, HCT116 under nutrient stress) and autophagy-independent cell lines to determine its selectivity window. This application leverages the compound's structural uniqueness to probe the substituent–potency relationship within a therapeutically relevant phenotypic assay .

Kinase Selectivity Panel Screening for Dimorpholino-Triazine Scaffold Deconvolution

Given that the 4,6-dimorpholino-1,3,5-triazin-2-amine scaffold can be directed toward either PI3K or PIKFYVE depending on the amine substituent [1], the 4-ethoxyphenyl analog is a critical probe for defining the selectivity boundaries of the PIKFYVE-directed N-aryl sub-series. A broad kinome profiling experiment (e.g., DiscoverX KINOMEscan or equivalent) comparing this compound with XB6, the ferrocenecarboxylate PI3K series, and the methoxy analog would delineate the selectivity fingerprint of each substituent class and identify potential off-target liabilities unique to the ethoxy substitution .

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